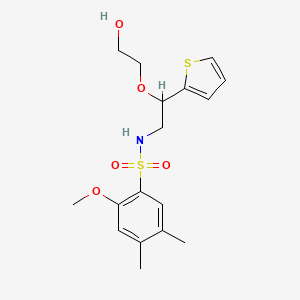
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H23NO5S2 and its molecular weight is 385.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, with the CAS number 2034615-58-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₇H₂₃N₁O₅S₂
- Molecular Weight : 385.5 g/mol
- Structure : The compound features a sulfonamide group, which is known for its diverse pharmacological properties.
Antiinflammatory Properties
Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory activities. For instance, studies have shown that sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in activated macrophages. This suggests a potential role for this compound in managing inflammatory conditions.
Anticancer Activity
Preliminary studies suggest that certain derivatives of benzenesulfonamides may possess anticancer properties. Compounds structurally related to this sulfonamide have been evaluated for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Study 1: In Vitro Evaluation
A study investigated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines. The results demonstrated that compounds with a similar structure to this compound showed significant inhibition of cell growth at concentrations ranging from 10 to 100 µg/mL. The mechanism was linked to the induction of apoptosis through caspase activation.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory models, the compound was evaluated for its ability to reduce NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The findings indicated a dose-dependent reduction in NO levels, suggesting that this compound could serve as a potential therapeutic agent for inflammatory diseases.
| Treatment (µg/mL) | NO Production (µM) |
|---|---|
| Control | 25 |
| 10 | 20 |
| 50 | 15 |
| 100 | 10 |
The proposed mechanism of action includes:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the expression of TNF-α and IL-6, which are critical mediators in inflammatory responses.
- Reduction of Oxidative Stress : By decreasing NO production, it mitigates oxidative stress within cells, contributing to its protective effects against inflammation.
Eigenschaften
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S2/c1-12-9-14(22-3)17(10-13(12)2)25(20,21)18-11-15(23-7-6-19)16-5-4-8-24-16/h4-5,8-10,15,18-19H,6-7,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPGOJGULKDZNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CS2)OCCO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














